molecular formula C21H22N4O3S2 B2443984 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921827-80-7

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2443984
CAS No.: 921827-80-7
M. Wt: 442.55
InChI Key: AXCIJUAJPUPMJS-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Development for PET Imaging

Synthesis and Radiolabeling of D3 Receptor Ligands : FAUC346, a D3-selective ligand, was synthesized and labeled with carbon-11 for potential use in PET imaging of D3 receptors in the brain. The initial pharmacological evaluation demonstrated in vivo selectivity for D3 receptors, but further validation in nonhuman primates was not successful, indicating this radioligand may not be ideal for imaging D3 receptors (Kuhnast et al., 2006).

Antimicrobial and Anti-Inflammatory Applications

Synthesis of Novel Anti-Inflammatory and Analgesic Agents : A series of novel compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds with high COX-2 selectivity indices, analgesic activity, and anti-inflammatory activity were identified, providing a basis for further development of these molecules as therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis and Antimicrobial Activity Evaluation of Dithiocarbamate Derivatives : A set of dithiocarbamate derivatives bearing thiazole/benzothiazole rings was synthesized and tested against various microorganisms. Notably, specific compounds demonstrated high antimicrobial activity, showcasing their potential in antimicrobial applications (Yurttaş et al., 2016).

Synthesis of PET Radioligands

Carbon-11 Labeled Carboxamide Derivatives for PET Imaging : A range of carbon-11-labeled carboxamide derivatives were synthesized as potential PET radioligands for imaging dopamine D3 receptors. The synthesis process and the potential of these compounds for in vivo imaging were outlined, contributing to the development of new tools for neurological research (Gao et al., 2008).

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)19(26)13-15-14-30-21(22-15)23-20(27)18-3-2-12-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCIJUAJPUPMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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